molecular formula C12H13IN2 B13643251 2-Iodo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline

2-Iodo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline

Cat. No.: B13643251
M. Wt: 312.15 g/mol
InChI Key: PTZZRHRMGHSSJV-UHFFFAOYSA-N
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Description

2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is an organic compound with the molecular formula C12H13IN2 It is a derivative of aniline, where the amino group is substituted with a 2-iodo group and a 1-methyl-1H-pyrrol-2-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline typically involves the iodination of N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline. One common method is to react N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar iodination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process. Additionally, the purification of the product might involve techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Products include various oxidized forms of the original compound.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with target molecules, while the pyrrole moiety can enhance binding affinity through π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is unique due to the presence of both the iodine atom and the pyrrole moiety. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications .

Properties

Molecular Formula

C12H13IN2

Molecular Weight

312.15 g/mol

IUPAC Name

2-iodo-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13IN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3

InChI Key

PTZZRHRMGHSSJV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=CC=C2I

Origin of Product

United States

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